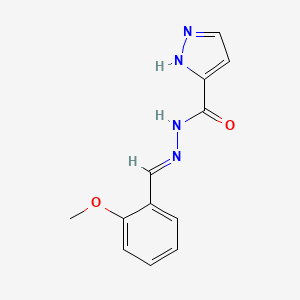![molecular formula C19H23NO5 B5808299 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5808299.png)
2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
Mecanismo De Acción
2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide acts as a competitive inhibitor of 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamideβ. This compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme activity.
Biochemical and Physiological Effects:
Inhibition of 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamideβ by 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide has been shown to have a variety of biochemical and physiological effects. This compound has been found to increase glycogen synthesis, promote cell survival, and reduce inflammation. Additionally, this compound has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide in lab experiments is its specificity for 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamideβ. This compound has been found to have minimal off-target effects, making it a valuable tool for investigating the role of 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamideβ in various cellular processes. However, one limitation of using this compound is its potential toxicity. High concentrations of this compound have been shown to have cytotoxic effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide. One area of interest is the potential therapeutic applications of this compound in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to investigate the potential use of this compound in the treatment of diabetes and cancer. Finally, there is a need for the development of more potent and selective 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamideβ inhibitors, which may have greater therapeutic potential.
Métodos De Síntesis
The synthesis of 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide involves several steps. The first step involves the reaction of 2,4,5-trimethoxybenzaldehyde with 4-methoxyphenylacetic acid in the presence of a Lewis acid catalyst to form the corresponding imine. This imine is then reduced using sodium borohydride to form the amine intermediate. Finally, the amine intermediate is reacted with benzoyl chloride to form the final product.
Aplicaciones Científicas De Investigación
2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide has been extensively studied for its potential use as a 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamideβ inhibitor. 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamideβ is a serine/threonine kinase that plays a critical role in a variety of cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamideβ has been shown to have therapeutic potential in a variety of diseases, including Alzheimer's disease, diabetes, and cancer.
Propiedades
IUPAC Name |
2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-22-14-7-5-13(6-8-14)9-10-20-19(21)15-11-17(24-3)18(25-4)12-16(15)23-2/h5-8,11-12H,9-10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIMOAONEMVHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5808216.png)
![N-allyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5808219.png)

![2-(1,3-benzodioxol-5-yl)-3-[4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5808229.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5808234.png)

![N-benzyl-2-(1,6,6-trimethyl-2,4-dioxo-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5808242.png)

![1-[(2-nitrophenyl)acetyl]indoline](/img/structure/B5808250.png)

![2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5808268.png)
![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5808283.png)
![4-[(4-ethoxyphenyl)acetyl]morpholine](/img/structure/B5808297.png)
